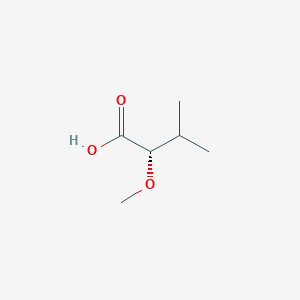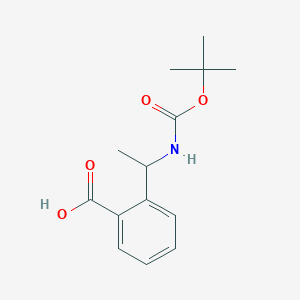
2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
概要
説明
“2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid” is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.31 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine was reported, which involved four steps and had an overall yield of 68% starting from an oxazoline derivative .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-6-4-5-7-11(10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) . The compound’s structure includes a tert-butoxycarbonyl group attached to an aminoethyl group, which is further attached to a benzoic acid group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 265.30 g/mol . It is a solid at room temperature . The compound’s InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-6-4-5-7-11(10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) .科学的研究の応用
Asymmetric Synthesis and Stereoselective Coupling
The asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids showcases the application of tert-butoxycarbonyl (Boc) protected amino acids in the synthesis of complex molecules. This method involves the stereoselective coupling of organometallic reagents, highlighting the utility of Boc-protected intermediates in achieving precise control over molecular architecture. This approach is fundamental in the preparation of morpholine derivatives and lactones, emphasizing the role of Boc-protected amino acids in facilitating selective synthetic transformations (Williams et al., 2003).
Divergent Synthesis and Reaction Mechanisms
In another study, the solvent-dependent reactions of Boc-protected diaza-dienes with enamines demonstrate the versatility of Boc-protected intermediates in enabling divergent synthesis pathways. This research provides insight into the mechanisms of reaction, offering a choice between [4+2] cycloaddition, addition, or domino addition/cyclization pathways based on solvent selection. The work exemplifies the strategic use of Boc protection to explore and manipulate reaction courses, leading to the synthesis of pyrrolidinyl butenoic acids and amino pyrroles (Rossi et al., 2007).
Synthesis of Orthogonally Protected Amino Acids
The synthesis of orthogonally protected diamino acids for the construction of edeine analogs showcases another dimension of Boc protection. This method leverages Boc protection to facilitate the selective functionalization of amino acid derivatives, critical in the assembly of peptide and nucleotide analogs. The ability to introduce and remove Boc protection selectively is pivotal for constructing molecules with complex functionality, underscoring the technique's value in synthetic organic chemistry (Czajgucki et al., 2003).
Efficient Synthesis of Iodoalkanoates
Research on the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids illustrates the application of Boc protection in the preparation of iodoalkanoates. This process underscores the importance of Boc protection in modifying amino acids to introduce iodine functionality, a critical step in the synthesis of various organic compounds. The methodology provides a versatile route to access iodinated building blocks for further chemical transformations (Koseki et al., 2011).
Novel Amino Acid Based Dendrimer
The development of an amino acid-based dendrimer demonstrates the innovative application of Boc-protected amino acids in materials science. The design and synthesis of dendrimers using Boc-protected monomers highlight the role of Boc protection in enabling the precise assembly of highly branched, functionalized macromolecules. This work exemplifies the intersection of organic synthesis and material science, where Boc protection facilitates the creation of novel materials with potential applications in drug delivery, catalysis, and nanotechnology (Mulders et al., 1997).
Safety and Hazards
作用機序
Target of Action
It’s known that the compound is a derivative of tert-butyloxycarbonyl (boc)-protected amino acids , which are commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Based on its structural similarity to boc-protected amino acids, it’s likely that this compound may participate in peptide synthesis or modification processes . The Boc group is a protective group used in peptide synthesis to prevent unwanted side reactions . It can be removed under acidic conditions to reveal the free amino group for subsequent reactions .
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it’s reasonable to assume that this compound may be involved in the biochemical pathways related to peptide synthesis or modification .
Result of Action
As a derivative of boc-protected amino acids, this compound may play a role in peptide synthesis or modification processes .
生化学分析
Biochemical Properties
2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with enzymes such as dipeptidyl peptidase and aminoacyl-tRNA synthetase, enhancing their activity and promoting efficient peptide synthesis . These interactions are crucial for the formation of stable peptide bonds, which are essential for protein structure and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes involved in protein synthesis and cell growth . Additionally, it affects cellular metabolism by increasing the efficiency of amino acid utilization and promoting the synthesis of essential proteins. These effects are vital for maintaining cellular homeostasis and supporting cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and enhancing their catalytic activity . This binding interaction is crucial for the formation of stable peptide bonds and efficient protein synthesis. Additionally, the compound can inhibit certain enzymes involved in protein degradation, thereby promoting protein stability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, maintaining its activity for extended periods . It may undergo degradation under extreme conditions, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, promoting protein synthesis and cell growth over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes protein synthesis and cell growth without causing adverse effects . At high doses, it may exhibit toxic effects, leading to cell damage and impaired function. Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, beyond which toxicity occurs .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for amino acid metabolism . The compound enhances the activity of enzymes involved in peptide synthesis, promoting efficient utilization of amino acids. Additionally, it affects metabolic flux by increasing the rate of protein synthesis and reducing the degradation of essential proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, ensuring its availability for biochemical reactions. The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins, which direct it to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its site of action, where it can interact with enzymes and proteins to promote peptide synthesis and protein stability .
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-7-5-6-8-11(10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYNPOSKMRUQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


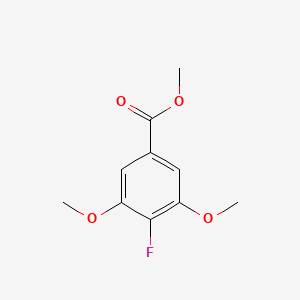
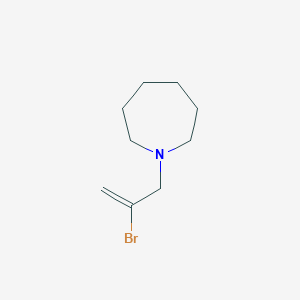
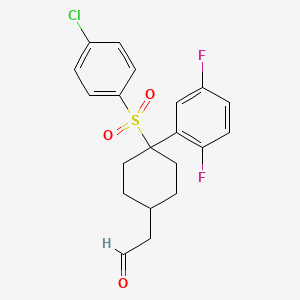
![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)
![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)
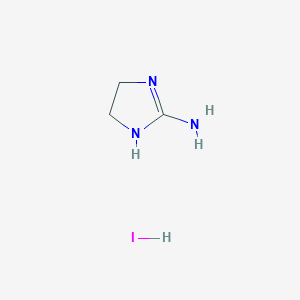
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)
![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)
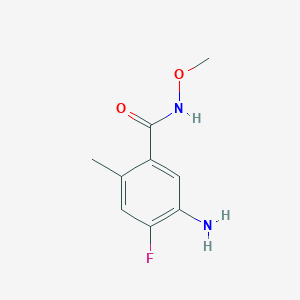
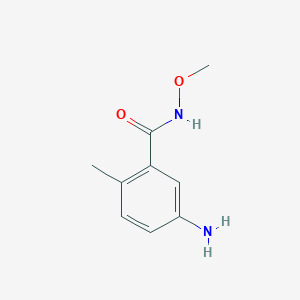
![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)
